Fmoc-Glu-OH-15N

Vue d'ensemble

Description

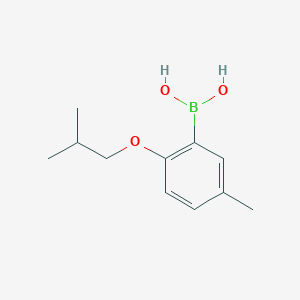

“Fmoc-Glu-OH-15N” is a compound with the linear formula HO2C(CH2)2CH(NH-Fmoc)CO2H . It is also known as N-(9-Fluorenylmethoxycarbonyl)-L-glutamic-15N acid or L-Glutamic acid-15N . The molecular weight of this compound is 370.36 .

Synthesis Analysis

The synthesis of “this compound” involves replacing the acetyl group at the N-terminus with aromatic portions, such as the Fmoc protecting group .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string OC(=O)CCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . This structure indicates that the compound contains a 15N atom .

Physical And Chemical Properties Analysis

It has an optical activity of [α]20/D −22°, c = 1 in DMF . The compound has a melting point of 185-188 °C (lit.) . It is suitable for bio NMR techniques .

Applications De Recherche Scientifique

Fluorogenic Labeling and Analysis

One of the primary applications of Fmoc derivatives, such as Fmoc-Glu-OH-15N, involves fluorogenic labeling for the analysis of environmental samples. For instance, Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) has been used for the rapid determination of pesticides like glufosinate in environmental water samples. This method involves precolumn derivatization with Fmoc-Cl, yielding highly fluorescent derivatives that can be efficiently separated and quantified using coupled-column liquid chromatography with fluorescence detection (Sancho et al., 1996). The same principle applies to the detection of other analytes, where Fmoc derivatives serve as precursors for fluorogenic labeling, enhancing sensitivity and specificity in the analysis.

Peptide Synthesis

Fmoc chemistry is pivotal in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group of amino acids during the assembly of peptides. The process allows for the sequential addition of amino acids to a growing peptide chain, with Fmoc groups being removed selectively before the addition of the next amino acid. This method is widely used due to its efficiency and the high purity of peptides obtained. For instance, peptides containing photocaged aspartic acid or glutamic acid have been synthesized using Fmoc-compatible methods, allowing for the incorporation of photosensitive groups into peptides (Tang et al., 2015).

Material Science and Hydrogel Formation

In the field of material science, Fmoc-modified amino acids and peptides have been explored for their self-assembling properties, leading to the formation of functional materials such as hydrogels. These hydrogels have applications in cell culture, drug delivery, and tissue engineering due to their biocompatibility and tunable mechanical properties. For example, Fmoc-modified dipeptide derivatives have been shown to form organogels under specific conditions, with their self-assembly driven by π-π stacking and hydrogen bonding (Geng et al., 2017).

Analytical Chemistry

Fmoc derivatives also find applications in analytical chemistry for the derivatization and quantification of various biomolecules. For instance, Fmoc-Cl has been utilized for the derivatization of amino sugars and sugar alcohols, improving their detectability and quantification in complex samples using techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) (Zhang et al., 1996).

Environmental Monitoring

In environmental monitoring, the modification of detection methods with Fmoc derivatives enhances the sensitivity and specificity of analyses. For example, the determination of pesticide residues in plant-origin foods has been achieved using a method involving Fmoc-Cl derivatization, demonstrating the utility of Fmoc chemistry in environmental safety and food quality assessment (Han et al., 2016).

Safety and Hazards

When handling “Fmoc-Glu-OH-15N”, it is advised to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

Orientations Futures

Mécanisme D'action

Target of Action

Fmoc-Glu-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-L-glutamic-15N acid , is primarily used in peptide synthesis . The primary targets of this compound are the amino acids in a peptide chain that are being synthesized .

Mode of Action

This compound interacts with its targets (amino acids) by forming peptide bonds, which are the links between one amino acid and another in a protein or peptide . The Fmoc group in this compound serves as a protective group for the amino acid during peptide synthesis . It prevents unwanted side reactions that could disrupt the formation of the peptide chain .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis . By adding specific amino acids to a peptide chain in a controlled manner, this compound allows for the creation of peptides with specific sequences and structures . These custom-made peptides can then interact with various biological systems and influence their function.

Pharmacokinetics

The peptides it helps create can have varied adme properties depending on their structure and the presence of other functional groups . These properties will influence the bioavailability of the synthesized peptides.

Result of Action

The molecular and cellular effects of this compound’s action are seen in the peptides it helps create . These peptides can have a wide range of effects depending on their structure and the biological systems they interact with .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other reactive groups can lead to side reactions .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1/i21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWHIXHJNNGLU-ZKBIZJTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583964 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

287484-34-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

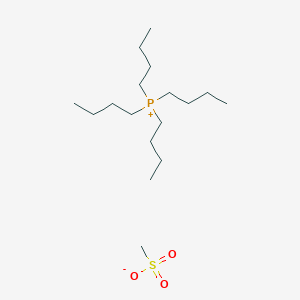

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

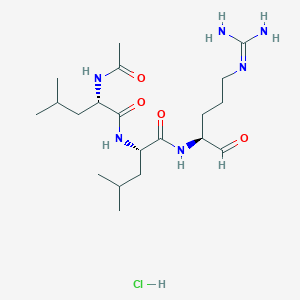

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)